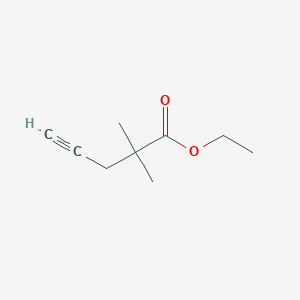

Ethyl 2,2-dimethylpent-4-ynoate

Overview

Description

Ethyl 2,2-dimethylpent-4-ynoate is a chemical compound with the molecular formula C9H14O2 . It has a molecular weight of 154.21 . It is a liquid at room temperature .

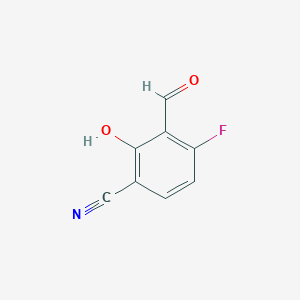

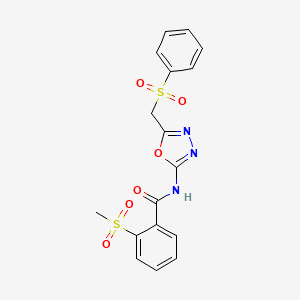

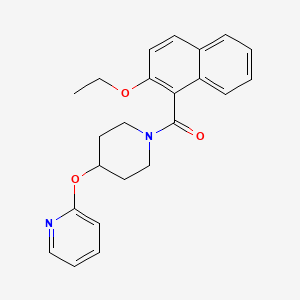

Molecular Structure Analysis

The molecular structure of Ethyl 2,2-dimethylpent-4-ynoate consists of nine carbon atoms, fourteen hydrogen atoms, and two oxygen atoms . The InChI key for this compound is JVIMTZKDPIEVNB-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

Ethyl 2,2-dimethylpent-4-ynoate has a boiling point of 58-60 °C (at a pressure of 30 Torr) and a predicted density of 0.938±0.06 g/cm3 .Scientific Research Applications

Catalyst-Free Domino Reactions

Ethyl 2,2-dimethylpent-4-ynoate has been utilized in catalyst-free domino reactions. For instance, the reaction with N-heteroarylmethyl-N-2,2-difluoroethan-1-amine synthesized furanone derivatives under reflux conditions. These compounds showed significant bioactivity against Myzus persicae, a pest insect (Zhao et al., 2020).

Electrochemical Alkylation

Electrochemical alkylation of ethyl alk-2-ynoates, a category including ethyl 2,2-dimethylpent-4-ynoate, has been explored. The process involves electrolysis in the presence of alkyl iodide and yields non-conjugated dialkylation products (Tokuda & Nishio, 1980).

Synthesis of Pyrrolidine Derivatives

Ethyl 2,2-dimethylpent-4-ynoate has been involved in reactions forming pyrrolidine derivatives, such as the synthesis of methyl N-methyl-2-(2-propenyl)-3-cyano-pyrrolidine-2-carboxylate. These derivatives are achieved through unexpected cycloaddition reactions (Bourhis & Vercauteren, 1994).

Use in Peptide Chemistry

In peptide chemistry, ethyl 2,2-dimethylpent-4-ynoate derivatives, specifically 2-(diphenylphosphino)ethyl esters, have been used for carboxyl-protection in amino acids and peptides. This method facilitates stable and mild deprotection conditions (Chantreux et al., 1984).

Nickel-Catalyzed Reductive Coupling

Research includes the use of ethyl 2,2-dimethylpent-4-ynoate in nickel-catalyzed reductive coupling with aldehydes, contributing to the synthesis of organometallic compounds. This process offers insights into the mechanisms of such reactions (Rodrigo & Guan, 2017).

Cycloaddition Reactions

Ethyl 4-chloro-2-oxobut-3-ynoate, a related compound, demonstrated unusual abilities in [2+2]-cycloaddition reactions with alkenes. These findings expand the chemical repertoire and applications of ethyl 2,2-dimethylpent-4-ynoate derivatives (Koldobskii et al., 2008).

Odor Threshold Studies

In food science and technology, derivatives of ethyl 2,2-dimethylpent-4-ynoate have been studied for their odor thresholds, contributing to the understanding of flavor compounds in various food products (Takeoka et al., 1995).

Safety and Hazards

properties

IUPAC Name |

ethyl 2,2-dimethylpent-4-ynoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c1-5-7-9(3,4)8(10)11-6-2/h1H,6-7H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVIMTZKDPIEVNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)CC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2,2-dimethylpent-4-ynoate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[Cyclopropyl(2-hydroxybutyl)amino]butan-2-ol](/img/structure/B2662365.png)

![N-[cyano(2-fluorophenyl)methyl]-2-(4-methylpiperidin-1-yl)acetamide](/img/structure/B2662368.png)

![N-(benzo[d]thiazol-2-yl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2662371.png)

![1-{4-[(2,4-Dimethylphenyl)sulfanyl]phenyl}piperazine](/img/structure/B2662372.png)

![Ethyl 1-((3-bromophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2662379.png)

![N-(3-fluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2662380.png)

![1-(4-Chloro-2-methoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2662381.png)

![N-(3-(benzylsulfonyl)-1,2,4-thiadiazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2662382.png)